molecular formula C15H25ClN2O3 B14696587 N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride CAS No. 23966-75-8

N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride

Cat. No.: B14696587
CAS No.: 23966-75-8
M. Wt: 316.82 g/mol
InChI Key: CWSGCQLQXLPKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride is a chemical compound with a complex structure that includes a benzamide core substituted with dimethylaminoethyl, propoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylaminoethyl group is often achieved through nucleophilic substitution reactions, while the propoxy and methoxy groups are introduced via etherification reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminoethyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride
  • 2-(Dimethylamino)ethyl chloride hydrochloride

Uniqueness

N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

23966-75-8

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-2-propoxybenzamide;hydrochloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-5-11-20-14-12(7-6-8-13(14)19-4)15(18)16-9-10-17(2)3;/h6-8H,5,9-11H2,1-4H3,(H,16,18);1H

InChI Key

CWSGCQLQXLPKEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)NCCN(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.